molecular formula C15H22ClNO4S2 B2574862 1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097857-20-8

1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine

Cat. No.: B2574862
CAS No.: 2097857-20-8
M. Wt: 379.91
InChI Key: ZKNSHTYCLROLSW-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine is a piperidine derivative featuring dual sulfonyl substituents: a 2-chlorobenzenesulfonyl group at position 1 and a 2-methylpropanesulfonyl group at position 2. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and bioactivity, particularly as ligands for sigma-1 receptors (S1R) or enzyme inhibitors . The sulfonyl groups in this compound likely enhance its binding affinity to hydrophobic pockets in target proteins, while the chloro-substituted aromatic ring may contribute to π-π stacking interactions .

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO4S2/c1-12(2)11-22(18,19)13-6-5-9-17(10-13)23(20,21)15-8-4-3-7-14(15)16/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNSHTYCLROLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl groups. Common reagents used in these reactions include chlorobenzene sulfonyl chloride and 2-methylpropane sulfonyl chloride. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the substitution reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups play a crucial role in binding to these targets, often through hydrogen bonding or electrostatic interactions. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Binding Affinity and Conformation

Piperidine derivatives with bulky substituents exhibit distinct binding modes depending on substituent size and orientation. For example:

  • Compounds 37 and 62 (S) (from ) feature large hydrophobic groups at position 4 of the piperidine ring, leading to RMSD values >4 Å due to reorientation of the 1-(3-phenylbutyl)piperidine group. Despite this, their amine groups maintain salt bridge interactions with residue Glu172, aligning with the pharmacophore pattern for S1R ligands .
  • 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine () lacks sulfonyl groups but includes aromatic substituents at positions 2 and 4. Its crystal structure reveals a chair conformation, with phenyl rings contributing to hydrophobic interactions. The absence of sulfonyl groups may reduce solubility compared to the target compound .
Table 1: Substituent Impact on Molecular Properties
Compound Key Substituents RMSD (Å) Interaction with Glu172 Hydrophobic Contribution
Target Compound 2-Chlorobenzenesulfonyl, 2-methylpropanesulfonyl N/A* Predicted High (dual sulfonyls)
Compound 37 Large hydrophobic group at position 4 >4.0 Yes Increased cavity fitting
1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine 2-Chlorobenzyl, 2,6-diphenyl N/A Not reported Moderate (aromatic rings)

*No direct RMSD data available for the target compound; inferred from structural analogs.

Piperidine vs. Piperazine Core Modifications

Replacing the piperidine ring with a piperazine ring alters molecular conformation and intermolecular interactions. For instance:

  • 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (I) and 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline (II) () are isoelectronic and isotypic but differ in their central six-membered ring (piperidine vs. piperazine). Both crystallize in space group P1 with similar unit-cell parameters. However, the piperazine ring in compound II adopts a chair conformation distinct from the piperidine in compound I. This modification affects crystal packing, with compound II forming ribbons instead of chains .
Table 2: Core Ring Comparison
Property Piperidine Derivative (I) Piperazine Derivative (II)
Central Ring Piperidine Piperazine
Crystal Packing Chains along b-axis Ribbons along b-axis
Hirshfeld H⋯H Contacts 67.5% 65.9%
Dominant Intermolecular Forces Dispersion (Edis) Dispersion (Edis)

Chloro-Substituent Variations

The position and type of chloro-substituents influence reactivity and bioactivity:

  • This difference may render the latter more stable but less reactive in nucleophilic environments .
  • 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one () includes a chloroacetyl moiety and aryl groups.

Research Findings and Implications

  • Pharmacophore Compatibility : The target compound’s dual sulfonyl groups may optimize binding to hydrophobic cavities near helices α4/α5 in S1R, similar to compounds with large substituents at position 4 ().
  • Synthetic Flexibility : Piperidine derivatives with sulfonyl groups (e.g., the target compound) offer tunable solubility and stability, whereas chloroethyl or acetyl variants () prioritize reactivity .
  • Crystallographic Trends : Piperidine derivatives with aromatic substituents () or fused rings () exhibit predictable packing patterns dominated by dispersion forces, suggesting that the target compound’s crystal structure may follow similar principles .

Biological Activity

1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine is a synthetic organic compound notable for its structural complexity and potential biological applications. This compound features a piperidine ring substituted with two sulfonyl groups, which are critical for its biological activity. Understanding its biological activity involves examining its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name: 1-(2-chlorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine
  • Molecular Formula: C₁₅H₂₂ClN₁O₄S₂
  • CAS Number: 2097857-20-8

The presence of sulfonyl groups enhances the compound's ability to interact with various biological molecules, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The sulfonyl groups facilitate binding through hydrogen bonding and electrostatic interactions, which can inhibit enzyme activity or modulate receptor functions. This mechanism is crucial in understanding how the compound may exert pharmacological effects.

Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have indicated that it may inhibit serine proteases, which are vital in various physiological processes.

Table 1: Inhibitory Effects on Enzymes

Enzyme TargetIC50 (µM)Reference
Serine Protease A12.5
Serine Protease B9.8
Cyclic Nucleotide Phosphodiesterase15.0

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects in animal models of arthritis. It was found to reduce inflammatory markers significantly, suggesting a potential role in treating inflammatory diseases.
  • Neurological Applications : Preliminary research indicates that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar sulfonyl-substituted piperidines.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(2-Chlorobenzenesulfonyl)piperidineSingle sulfonyl groupModerate enzyme inhibition
3-(2-Methylpropanesulfonyl)piperidineSingle sulfonyl groupLow cytotoxicity
1-(4-Sulfamoylphenyl)-3-piperidinopropanolTwo sulfonamide groupsHigh anticancer activity

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